Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Dopamine transporter Uptake inhibition Synaptosomal assay

N-Propylamphetamine hydrochloride (CAS 59877-57-5), formally α-methyl-N-propyl-benzeneethanamine monohydrochloride, is an N-substituted amphetamine derivative within the phenethylamine class. It exists as a racemic mixture with a molecular weight of 213.8 g/mol.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 59877-57-5
Cat. No. B158339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethylamine, alpha-methyl-N-propyl-, hydrochloride
CAS59877-57-5
SynonymsNPA; α-methyl-N-propyl-Benzeneethanamine
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCCNC(C)CC1=CC=CC=C1.Cl
InChIInChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H
InChIKeyNSSZJVPOQFTJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propylamphetamine Hydrochloride (CAS 59877-57-5) – Procurement-Relevant Identity and Class Position


N-Propylamphetamine hydrochloride (CAS 59877-57-5), formally α-methyl-N-propyl-benzeneethanamine monohydrochloride, is an N-substituted amphetamine derivative within the phenethylamine class. It exists as a racemic mixture with a molecular weight of 213.8 g/mol . Originally synthesized in the 1970s as a comparator tool for studying structure-activity and metabolism among amphetamine congeners, the compound is characterized by an n-propyl substituent on the amine nitrogen, distinguishing it from the primary amine (amphetamine), N-methyl (methamphetamine), and N-ethyl (ethylamphetamine) analogs [1]. Unlike its shorter-chain N-alkyl relatives, N-propylamphetamine functions primarily as a low-potency dopamine reuptake inhibitor rather than a robust monoamine releaser, a mechanistic shift that becomes critical when compound selection hinges on transporter interaction profile rather than absolute potency [2].

Why N-Propylamphetamine Hydrochloride Cannot Be Replaced by Generic N-Alkyl Amphetamines in Research Procurement


Substituting N-propylamphetamine with amphetamine, methamphetamine, or N-ethylamphetamine in a research protocol introduces a categorical error: N-alkyl chain length beyond two carbons fundamentally alters the mechanism of action at monoamine transporters from substrate-type release to uptake inhibition, while simultaneously reducing in vivo potency in a quantitatively predictable manner across behavioral endpoints [1]. Empirical data demonstrate that the N-propyl congener is not merely a weaker stimulant, but a qualitatively different pharmacological tool—its self-administration reinforcing ceiling, metabolic N-dealkylation stereochemistry, and anorectic potency do not scale linearly from shorter N-alkyl analogs [2]. For laboratories using N-propylamphetamine as a negative control, a metabolic probe, or a structure-activity benchmark, generic substitution with any other N-alkylamphetamine would yield uninterpretable results devoid of the specific quantitative reference frame that only this compound provides. The evidence detailed below establishes exactly where these quantifiable differences lie and their magnitude across independent experimental systems.

Quantitative Differentiation Evidence for N-Propylamphetamine Hydrochloride (CAS 59877-57-5) vs. N-Alkyl Amphetamine Comparators


Dopamine Transporter (DAT) Uptake Inhibition: N-Propylamphetamine vs. Amphetamine in Rat Brain Synaptosomes

In rat brain synaptosomes, N-propylamphetamine (PAL-424) inhibits dopamine uptake with an IC50 of 1,013 ± 101 nM, compared to amphetamine's IC50 of 8.7 ± 1.2 nM in the same assay system [1]. This represents a 116-fold lower potency for dopamine transporter blockade, and critically, N-propylamphetamine is functionally classified as a pure uptake inhibitor, whereas amphetamine acts predominantly as a dopamine releaser (substrate-type mechanism) [1]. The N-propyl substituent thus shifts the compound from the releaser category into the uptake inhibitor category—a qualitative mechanistic divergence that cannot be inferred from potency differences alone.

Dopamine transporter Uptake inhibition Synaptosomal assay Structure-activity relationship

In Vivo Anorectic Potency: N-Propylamphetamine vs. Shorter N-Alkyl Amphetamines in Rat Milk Intake Model

In a rat milk-intake suppression assay, d-amphetamine (A), d-N-methylamphetamine (NMA), and d-N-ethylamphetamine (NEA) were equipotent in disrupting intake. By contrast, d-N-propylamphetamine (NPA) was only 1/4 as potent as the shorter-chain compounds, and d-N-butylamphetamine (NBA) was 1/6 as potent [1]. The rank order of anorectic potency thus obeys an inverse relationship with N-alkyl chain length for substituents larger than ethyl, with a quantifiable 4-fold drop occurring specifically at the propyl substitution [1].

Anorectic potency Milk intake In vivo behavioral pharmacology N-alkyl chain length

Intravenous Self-Administration Reinforcing Efficacy: N-Propylamphetamine vs. Amphetamine and Shorter-Chain Analogs in Rhesus Monkeys

In rhesus monkeys responding for intravenous drug infusions, d-N-propylamphetamine (NPA) maintained self-administration above saline levels in three of four animals, but maximal response rates were approximately 1/2 of those for d-amphetamine (A), d-N-methylamphetamine (NMA), and d-N-ethylamphetamine (NEA). Moreover, the NPA dose-response curve was right-shifted by approximately 4-fold relative to the shorter-chain compounds [1]. This dual attenuation—both ceiling response rate reduction and potency shift—indicates that the N-propyl substitution confers a distinct reinforcing efficacy profile that is neither explained by simple potency scaling nor reproducible with N-ethyl or shorter analogs.

Self-administration Reinforcing efficacy Abuse liability Rhesus monkey

Stereoselective N-Dealkylation in Humans: N-Propylamphetamine vs. N-Methyl and N-Ethyl Amphetamines

In a human metabolic study under acidic urinary pH conditions, the stereochemistry of N-dealkylation for N-propylamphetamine reversed the pattern observed for the shorter-chain N-methyl and N-ethyl analogs. The (+)-isomers of methyl- and ethyl-amphetamine underwent greater N-dealkylation than their (−)-enantiomers, whereas (−)-N-propylamphetamine was N-dealkylated more extensively than the (+)-isomer [1]. This stereochemical inversion at the N-propyl chain length means that enantiomeric composition will differentially affect metabolic clearance for N-propylamphetamine compared to all shorter N-alkyl amphetamines [1].

N-dealkylation Stereoselective metabolism Human pharmacokinetics Urinary excretion

Procurement-Relevant Application Scenarios for N-Propylamphetamine Hydrochloride (CAS 59877-57-5)


Negative Control in Dopamine Transporter Releaser vs. Inhibitor Mechanistic Studies

N-Propylamphetamine hydrochloride serves as an ideal negative control in experiments designed to distinguish dopamine transporter substrates (releasers) from pure uptake inhibitors within the phenethylamine scaffold. Its 116-fold lower DAT uptake inhibition potency relative to amphetamine, combined with its categorization as an inhibitor rather than a releaser in rat synaptosomal assays [1], allows researchers to parse molecular mechanisms without confounding releasing activity. Shorter N-alkyl amphetamines, which retain substrate-type releasing properties, cannot fulfill this role.

N-Alkyl Chain Length Benchmark in Behavioral Structure-Activity Relationship (SAR) Studies

As the compound that defines the 4-fold potency drop in rat anorectic assays and the ~2-fold reinforcing ceiling reduction with ~4-fold dose-response rightward shift in rhesus monkey self-administration [2], N-propylamphetamine hydrochloride is the quantitative SAR inflection point for in vivo behavioral endpoints in the N-alkyl amphetamine series. Any systematic SAR investigation of N-alkyl substitution effects on abuse liability or appetite suppression requires this compound as the propyl-chain reference to establish the potency-decline trajectory.

Metabolic Probe for Stereochemistry-Dependent N-Dealkylation

The documented stereochemical inversion of N-dealkylation at the propyl substituent—where the (−)-enantiomer is preferentially metabolized, opposite to the (+)-preference seen with methyl and ethyl analogs [3]—makes N-propylamphetamine hydrochloride a unique metabolic probe for studying enzyme-substrate stereochemical constraints in human N-dealkylation pathways. This application requires authentic racemic or enantiopure N-propylamphetamine hydrochloride and is not reproducible with any other N-alkyl congener.

Reference Standard in Forensic and Analytical Toxicology Method Development

N-Propylamphetamine hydrochloride is employed as a reference standard for mass spectral library development and chromatographic method validation targeting N-alkyl amphetamine differentiation [4]. Its distinct logP of approximately 3 and unique fragmentation pattern relative to amphetamine and methamphetamine make it a necessary calibrant in forensic panels requiring unambiguous identification of N-alkyl substitution patterns.

Quote Request

Request a Quote for Phenethylamine, alpha-methyl-N-propyl-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.